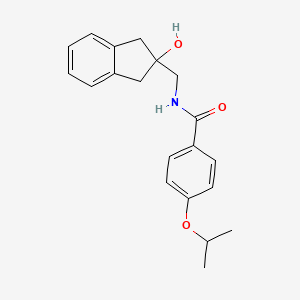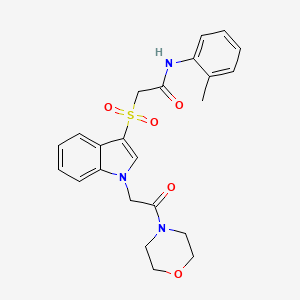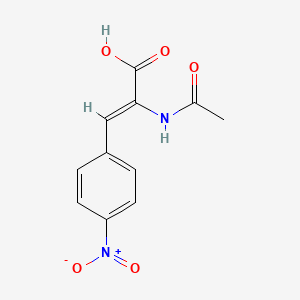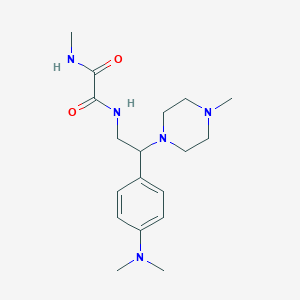![molecular formula C13H13ClN2O2 B2922105 N-[1-(4-Chlorophenoxy)-2-cyanopropan-2-yl]prop-2-enamide CAS No. 2361646-17-3](/img/structure/B2922105.png)
N-[1-(4-Chlorophenoxy)-2-cyanopropan-2-yl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(4-Chlorophenoxy)-2-cyanopropan-2-yl]prop-2-enamide, also known as CP-945,598, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CP-945,598 is a selective antagonist of the cannabinoid receptor type 1 (CB1), which is a G protein-coupled receptor that is primarily expressed in the central nervous system.
Wirkmechanismus
N-[1-(4-Chlorophenoxy)-2-cyanopropan-2-yl]prop-2-enamide acts as a selective antagonist of the CB1 receptor, which is a G protein-coupled receptor that is primarily expressed in the central nervous system. The CB1 receptor is activated by endocannabinoids, which are naturally occurring compounds that are produced by the body. The activation of the CB1 receptor has been linked to the regulation of appetite, reward, and mood, and its overactivation has been linked to the development of obesity and addiction. N-[1-(4-Chlorophenoxy)-2-cyanopropan-2-yl]prop-2-enamide blocks the binding of endocannabinoids to the CB1 receptor, thereby reducing its activation and downstream effects.
Biochemical and Physiological Effects:
N-[1-(4-Chlorophenoxy)-2-cyanopropan-2-yl]prop-2-enamide has been shown to have several biochemical and physiological effects in animal models. It has been shown to reduce food intake and body weight in animal models of obesity, and to reduce drug-seeking behavior in animal models of addiction. Additionally, N-[1-(4-Chlorophenoxy)-2-cyanopropan-2-yl]prop-2-enamide has been shown to have anxiolytic effects in animal models of anxiety. These effects are thought to be mediated by the blockade of the CB1 receptor, which is responsible for the regulation of appetite, reward, and mood.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[1-(4-Chlorophenoxy)-2-cyanopropan-2-yl]prop-2-enamide in lab experiments is its selectivity for the CB1 receptor. This allows researchers to study the specific effects of CB1 receptor blockade without the confounding effects of other receptors. Additionally, N-[1-(4-Chlorophenoxy)-2-cyanopropan-2-yl]prop-2-enamide has been shown to have good oral bioavailability and a long half-life, which makes it suitable for use in animal models. However, one limitation of using N-[1-(4-Chlorophenoxy)-2-cyanopropan-2-yl]prop-2-enamide in lab experiments is its potential for off-target effects. While N-[1-(4-Chlorophenoxy)-2-cyanopropan-2-yl]prop-2-enamide is selective for the CB1 receptor, it may also interact with other receptors or enzymes at higher concentrations.
Zukünftige Richtungen
There are several future directions for the study of N-[1-(4-Chlorophenoxy)-2-cyanopropan-2-yl]prop-2-enamide. One direction is the investigation of its potential therapeutic applications in the treatment of obesity, addiction, and anxiety in humans. Another direction is the study of its effects on other physiological systems, such as the immune system and the cardiovascular system. Additionally, the development of more selective CB1 antagonists may improve the specificity and efficacy of CB1 receptor blockade. Finally, the investigation of the potential side effects of CB1 receptor blockade, such as the effects on bone density and liver function, may inform the safe use of CB1 antagonists in humans.
Synthesemethoden
The synthesis of N-[1-(4-Chlorophenoxy)-2-cyanopropan-2-yl]prop-2-enamide involves the reaction of 4-chlorophenol with propargyl bromide to form 4-chlorophenylpropargyl ether. The resulting compound is then reacted with 2-cyanopropane-2-ol to form N-[1-(4-Chlorophenoxy)-2-cyanopropan-2-yl]prop-2-enamide. The overall yield of this synthesis method is approximately 30%.
Wissenschaftliche Forschungsanwendungen
N-[1-(4-Chlorophenoxy)-2-cyanopropan-2-yl]prop-2-enamide has been extensively studied in the field of neuroscience due to its potential therapeutic applications in the treatment of various neurological disorders such as obesity, addiction, and anxiety. The CB1 receptor is known to play a crucial role in the regulation of appetite, reward, and mood, and its activation has been linked to the development of obesity and addiction. N-[1-(4-Chlorophenoxy)-2-cyanopropan-2-yl]prop-2-enamide, as a selective CB1 antagonist, has been shown to reduce food intake and body weight in animal models of obesity, and to reduce drug-seeking behavior in animal models of addiction. Additionally, N-[1-(4-Chlorophenoxy)-2-cyanopropan-2-yl]prop-2-enamide has been shown to have anxiolytic effects in animal models of anxiety.
Eigenschaften
IUPAC Name |
N-[1-(4-chlorophenoxy)-2-cyanopropan-2-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2/c1-3-12(17)16-13(2,8-15)9-18-11-6-4-10(14)5-7-11/h3-7H,1,9H2,2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIQCYWVCUHHVSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=C(C=C1)Cl)(C#N)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-butyl-4,5-diphenyl-2-{[(E)-2-thienylmethylidene]amino}-1H-pyrrole-3-carbonitrile](/img/structure/B2922022.png)


![Tert-butyl 4-[[2-[ethyl(prop-2-enoyl)amino]acetyl]amino]-3,3-dimethylpiperidine-1-carboxylate](/img/structure/B2922029.png)


![(E)-4-(Dimethylamino)-N-[(2S,3R)-6-oxo-2-(1,2,5-trimethylpyrrol-3-yl)piperidin-3-yl]but-2-enamide](/img/structure/B2922032.png)


![ethyl 2-(8-(2,3-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)
![2-(2,5-Dimethylphenyl)-4-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]thio}pyrazolo[1,5-a]pyrazine](/img/structure/B2922041.png)
![2-[methyl-[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide](/img/structure/B2922042.png)

![Ethyl 3-[(1,3-benzodioxol-5-ylamino)sulfonyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2922044.png)